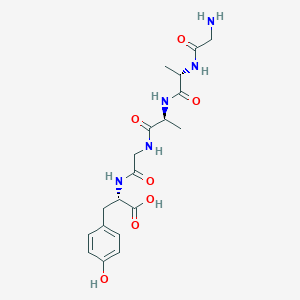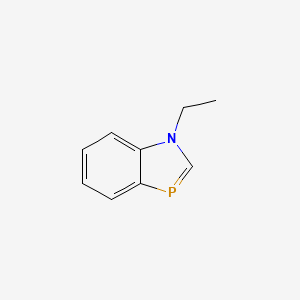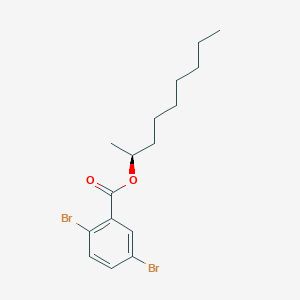![molecular formula C33H39INP B14235150 {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide CAS No. 249514-82-7](/img/structure/B14235150.png)
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is a quaternary phosphonium salt. This compound is known for its unique structural properties, which make it valuable in various chemical and biological applications. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups, and an iodide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with {[4-(Dibutylamino)phenyl]methyl} iodide. The reaction is carried out in an inert atmosphere, often using solvents like chloroform or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts
Applications De Recherche Scientifique
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of {[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can participate in nucleophilic substitution reactions, while the iodide ion can act as a leaving group. This dual functionality makes it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of the {[4-(Dibutylamino)phenyl]methyl} group
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of the {[4-(Dibutylamino)phenyl]methyl} group
Uniqueness
{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide is unique due to the presence of the dibutylamino group, which imparts specific electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
249514-82-7 |
|---|---|
Formule moléculaire |
C33H39INP |
Poids moléculaire |
607.5 g/mol |
Nom IUPAC |
[4-(dibutylamino)phenyl]methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C33H39NP.HI/c1-3-5-26-34(27-6-4-2)30-24-22-29(23-25-30)28-35(31-16-10-7-11-17-31,32-18-12-8-13-19-32)33-20-14-9-15-21-33;/h7-25H,3-6,26-28H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QCVJGSHFUPNITF-UHFFFAOYSA-M |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)





![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![3(2H)-Thiophenone, 4-amino-2-[(2,3-dimethoxyphenyl)methylene]dihydro-5-thioxo-](/img/structure/B14235127.png)
![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
